Pyrazoxyfen

Catalog No.
S563165
CAS No.
71561-11-0
M.F
C20H16Cl2N2O3
M. Wt
403.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrazoxyfen

CAS Number

71561-11-0

Product Name

Pyrazoxyfen

IUPAC Name

2-[4-(2,4-dichlorobenzoyl)-2,5-dimethylpyrazol-3-yl]oxy-1-phenylethanone

Molecular Formula

C20H16Cl2N2O3

Molecular Weight

403.3 g/mol

InChI

InChI=1S/C20H16Cl2N2O3/c1-12-18(19(26)15-9-8-14(21)10-16(15)22)20(24(2)23-12)27-11-17(25)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3

InChI Key

FKERUJTUOYLBKB-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)OCC(=O)C3=CC=CC=C3)C

solubility

0.00 M

Canonical SMILES

CC1=NN(C(=C1C(=O)C2=C(C=C(C=C2)Cl)Cl)OCC(=O)C3=CC=CC=C3)C

The exact mass of the compound Pyrazoxyfen is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Pyrazoxyfen is a systemic, pre- or post-emergence herbicide belonging to the pyrazole class, recognized for its application in controlling annual and perennial weeds, particularly in rice cultivation.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeTxyf5vOI1ehTB53S-eqfAYLEqKikRLeVY7M73upXEQNqmwpu392Y5vpZsdM3oNYTj4uqMCiso4-Kl9Okzp9EWfh4JUPTNq2ktMRc9GUquzKv4B_ymuprAm7yujmt1lg5br0xvMh1uOJbc-PWdY_F0CduBxGpZ9NrHQ%3D%3D)] Its mode of action involves the inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD) after being converted to its active metabolite in plants.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHl7izB4ZoIp0OQ9u0tBFYQkpp1f6udcp3WvrTX8zcgip5naHSPxP-sRZA85gm2DxxaPY_VqLoiQukIjcfBHPMRLn0M-3Loy97pDWda1sDw8YGKpq52sFmpWiyulDEqNX28neE_u4-E6ELFxU3VE55XBUFAvUZgtZVgX6yXcbvwhK_SxGopYxZhpOzp222ORCnRQyC7P06zBl6vNUxJfdHLPAXq1A1W1WRZtOELQ1zcAAXHUviNGCEcg9yLvwhCPB0FgBOTYE-8ISmupYu6VUVKU9ZuNFuO2jg%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEgiAQjaQWTiLPYtJsRF64iPfAg4MbW7kHHiqHdUIKO1nM3af6AZG2EwhDIQPKP0io_jE3XzKtuqJzO1k_7WcSDprwVYYwGPXbhrXv7jqaNfjTMFZpFhzeWz0Us-8XFbO5uqzCSEsDtMjGAOdo%3D)] This mechanism disrupts carotenoid biosynthesis, leading to bleaching and subsequent plant death.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHl7izB4ZoIp0OQ9u0tBFYQkpp1f6udcp3WvrTX8zcgip5naHSPxP-sRZA85gm2DxxaPY_VqLoiQukIjcfBHPMRLn0M-3Loy97pDWda1sDw8YGKpq52sFmpWiyulDEqNX28neE_u4-E6ELFxU3VE55XBUFAvUZgtZVgX6yXcbvwhK_SxGopYxZhpOzp222ORCnRQyC7P06zBl6vNUxJfdHLPAXq1A1W1WRZtOELQ1zcAAXHUviNGCEcg9yLvwhCPB0FgBOTYE-8ISmupYu6VUVKU9ZuNFuO2jg%3D)] The compound's specific chemical structure and systemic properties are key attributes that inform its selection for targeted herbicidal applications where translocation within the plant is critical for efficacy.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFMlCKS_0guODTppI1FmDtKqHLZmvwfnaRtEwHWxCuIifRjYYmL26Ia0OGNFXmvEzMju85tWKD719Ahgl-adGOzdnjPsYzeSkkH7AFbPpgfzEecu2tFhIML0ZfvWRDkPE-O-mXh)]

Substituting Pyrazoxyfen with other pyrazole-class herbicides or general HPPD inhibitors is often impractical due to significant differences in herbicidal spectrum, duration of activity, and crop safety profiles. For example, its structural analog, benzofenap, offers a longer duration of weed control (up to 50 days) compared to Pyrazoxyfen (21 to 35 days), making Pyrazoxyfen more suitable for applications requiring shorter persistence.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeTxyf5vOI1ehTB53S-eqfAYLEqKikRLeVY7M73upXEQNqmwpu392Y5vpZsdM3oNYTj4uqMCiso4-Kl9Okzp9EWfh4JUPTNq2ktMRc9GUquzKv4B_ymuprAm7yujmt1lg5br0xvMh1uOJbc-PWdY_F0CduBxGpZ9NrHQ%3D%3D)] Furthermore, its specific translocation characteristics and metabolic activation pathway are distinct from contact herbicides or other systemic compounds, which may have different mobilities in xylem or phloem.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEs8_No-xQCTnq4mznpEe4NN4f9zBp0PqMchZmXreO0tOgVNlnPhJrIdwpIqKaQ3yKZVNyfBSZ6PlkO-vib7YMAYM9DBv27g_4rL5wj4t-GSzUjTIDHf9-RGcIukwtrhW8STRvq6yBRZQFZdh9Y6y0Q7fWEIPnVff3V)] These factors directly impact field performance, making direct substitution a high-risk decision for achieving targeted weed control without affecting crop health.

Differentiated Duration of Activity Compared to In-Class Alternative Benzofenap

Pyrazoxyfen provides an effective weed control duration of 21 to 35 days, which is demonstrably shorter than its structural analog, benzofenap.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeTxyf5vOI1ehTB53S-eqfAYLEqKikRLeVY7M73upXEQNqmwpu392Y5vpZsdM3oNYTj4uqMCiso4-Kl9Okzp9EWfh4JUPTNq2ktMRc9GUquzKv4B_ymuprAm7yujmt1lg5br0xvMh1uOJbc-PWdY_F0CduBxGpZ9NrHQ%3D%3D)] Benzofenap, another pyrazole HPPD inhibitor, maintains effective weed control for a longer period, up to 50 days under comparable conditions.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeTxyf5vOI1ehTB53S-eqfAYLEqKikRLeVY7M73upXEQNqmwpu392Y5vpZsdM3oNYTj4uqMCiso4-Kl9Okzp9EWfh4JUPTNq2ktMRc9GUquzKv4B_ymuprAm7yujmt1lg5br0xvMh1uOJbc-PWdY_F0CduBxGpZ9NrHQ%3D%3D)] This distinction in persistence is a critical factor for procurement.

Evidence DimensionDuration of Effective Weed Control
Target Compound Data21 to 35 days
Comparator Or BaselineBenzofenap: up to 50 days
Quantified DifferencePyrazoxyfen has a 15-29 day shorter activity window than Benzofenap
ConditionsField application for weed control in rice.

This allows for precise planning of crop rotation and management of herbicide soil persistence, making Pyrazoxyfen a deliberate choice for shorter-term weed control scenarios.

Systemic Translocation: A Key Differentiator from Contact Herbicides

As a systemic herbicide, Pyrazoxyfen is absorbed by the plant and translocated from the site of application to other parts of the plant, including areas of new growth.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeTxyf5vOI1ehTB53S-eqfAYLEqKikRLeVY7M73upXEQNqmwpu392Y5vpZsdM3oNYTj4uqMCiso4-Kl9Okzp9EWfh4JUPTNq2ktMRc9GUquzKv4B_ymuprAm7yujmt1lg5br0xvMh1uOJbc-PWdY_F0CduBxGpZ9NrHQ%3D%3D)] This contrasts sharply with contact herbicides, which are not translocated and only affect the plant tissue they directly touch.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeTxyf5vOI1ehTB53S-eqfAYLEqKikRLeVY7M73upXEQNqmwpu392Y5vpZsdM3oNYTj4uqMCiso4-Kl9Okzp9EWfh4JUPTNq2ktMRc9GUquzKv4B_ymuprAm7yujmt1lg5br0xvMh1uOJbc-PWdY_F0CduBxGpZ9NrHQ%3D%3D)] The ability of Pyrazoxyfen to move within the plant's vascular system (xylem and/or phloem) ensures more comprehensive control of susceptible weeds.

Evidence DimensionHerbicide Mobility in Plant
Target Compound DataSystemic (translocates from application site)
Comparator Or BaselineContact Herbicides (no significant translocation)
Quantified DifferenceQualitative difference in mode of action and internal distribution
ConditionsPost-application movement within the target weed.

For controlling weeds with extensive root systems or those that emerge after application, procuring a systemic compound like Pyrazoxyfen is essential for efficacy where a contact herbicide would fail.

Precursor Suitability: HPPD Inhibition via a Common Active Metabolite

Pyrazoxyfen functions as a proherbicide, meaning it is converted into its herbicidally active form after absorption by the plant.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeTxyf5vOI1ehTB53S-eqfAYLEqKikRLeVY7M73upXEQNqmwpu392Y5vpZsdM3oNYTj4uqMCiso4-Kl9Okzp9EWfh4JUPTNq2ktMRc9GUquzKv4B_ymuprAm7yujmt1lg5br0xvMh1uOJbc-PWdY_F0CduBxGpZ9NrHQ%3D%3D)] Both Pyrazoxyfen and the related herbicide pyrazolate are hydrolyzed to the same 5-hydroxypyrazole metabolite, which is the actual inhibitor of the HPPD enzyme.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeTxyf5vOI1ehTB53S-eqfAYLEqKikRLeVY7M73upXEQNqmwpu392Y5vpZsdM3oNYTj4uqMCiso4-Kl9Okzp9EWfh4JUPTNq2ktMRc9GUquzKv4B_ymuprAm7yujmt1lg5br0xvMh1uOJbc-PWdY_F0CduBxGpZ9NrHQ%3D%3D)] HPLC analysis of assay solutions confirmed that the metabolite is formed in solution, strongly suggesting that herbicidal action is dependent on this conversion.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeTxyf5vOI1ehTB53S-eqfAYLEqKikRLeVY7M73upXEQNqmwpu392Y5vpZsdM3oNYTj4uqMCiso4-Kl9Okzp9EWfh4JUPTNq2ktMRc9GUquzKv4B_ymuprAm7yujmt1lg5br0xvMh1uOJbc-PWdY_F0CduBxGpZ9NrHQ%3D%3D)]

Evidence DimensionMechanism of Action
Target Compound DataInhibits HPPD after conversion to a 5-hydroxypyrazole metabolite
Comparator Or BaselinePyrazolate: also inhibits HPPD after conversion to the same metabolite
Quantified DifferenceShared active metabolite, differentiating them from direct HPPD inhibitors
ConditionsIn aqueous solution and/or within plant tissues.

This proherbicide nature affects uptake, translocation, and the speed of action, and differentiates it from herbicides that are active upon application, influencing selection based on environmental conditions and target weed physiology.

Weed Management in Rice with Planned Crop Rotation

Due to its defined and relatively short persistence of 21-35 days, Pyrazoxyfen is the right choice for controlling annual and perennial weeds in rice fields where a quick crop turnover is planned.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHeTxyf5vOI1ehTB53S-eqfAYLEqKikRLeVY7M73upXEQNqmwpu392Y5vpZsdM3oNYTj4uqMCiso4-Kl9Okzp9EWfh4JUPTNq2ktMRc9GUquzKv4B_ymuprAm7yujmt1lg5br0xvMh1uOJbc-PWdY_F0CduBxGpZ9NrHQ%3D%3D)] Its moderate duration of activity prevents carryover effects on subsequent, potentially sensitive crops in the rotation.

Controlling Weeds with Post-Application Growth

The systemic nature of Pyrazoxyfen makes it highly effective for managing weeds that may have unexposed growth points or that continue to grow after the initial application.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEs8_No-xQCTnq4mznpEe4NN4f9zBp0PqMchZmXreO0tOgVNlnPhJrIdwpIqKaQ3yKZVNyfBSZ6PlkO-vib7YMAYM9DBv27g_4rL5wj4t-GSzUjTIDHf9-RGcIukwtrhW8STRvq6yBRZQFZdh9Y6y0Q7fWEIPnVff3V)] Its ability to translocate within the plant ensures that the active metabolite reaches newly developed tissues, which is a critical advantage over non-systemic contact herbicides.

Research into Proherbicide Activation and Performance

As a compound that requires metabolic activation to its active form, Pyrazoxyfen serves as a suitable model for research into proherbicide design, plant metabolism, and environmental factors influencing bioactivation.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGbRUVR99bS6PwLViKAun1oatv27ymZ1NglQMboFj55WJLXPiwssnybFOcEyMcu35Lck8Z2wmq_UNT83UlQygB2h30kpRY57u1NH2AHc2v0o_xvcXNnpHp7WG2EDW2iF2X16h1HSswxZPaQRHU8IXsCs5oY6cdOMmPTSgAGcVTDgFGx5rmpvwyNhXj8SNTRWHmSYM3lAhs8IKB2Htxi)] This allows for studies on optimizing formulation and application timing to maximize conversion to the active HPPD-inhibiting metabolite.

XLogP3

3.7

LogP

3.69 (LogP)

Melting Point

111.5 °C

UNII

FS6C1PT8FV

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.60e-07 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

71561-11-0

Wikipedia

Pyrazoxyfen

Use Classification

Agrochemicals -> Herbicides

Dates

Last modified: 08-15-2023

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